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Compound of Interest

Compound Name: Zafirlukast-d7

Cat. No.: B1141256

For Researchers, Scientists, and Drug Development Professionals
CAS Number for Zafirlukast-d7: 1217174-18-9[1][2][3][4]

This technical guide provides an in-depth overview of Zafirlukast, with a specific focus on its
deuterated analog, Zafirlukast-d7. Zafirlukast-d7 is a deuterium-labeled version of Zafirlukast,
which is primarily utilized as an internal standard for analytical and pharmacokinetic research.
[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its
differentiation from the unlabeled drug in mass spectrometry-based assays, thereby enabling
precise quantification in biological samples.[3]

Core Compound: Zafirlukast

Zafirlukast is a synthetic, orally active leukotriene receptor antagonist (LTRA) used for the
chronic treatment of asthma.[5][6] It acts as a competitive and selective antagonist of the
cysteinyl leukotriene-1 (CysLT1) receptor.[7][8] By blocking the action of cysteinyl leukotrienes
(LTD4 and LTE4), Zafirlukast mitigates key pathophysiological processes in asthma, including
bronchoconstriction, airway edema, and inflammation.[6][9]

Physicochemical Properties

Pure zafirlukast is a fine, white to pale yellow amorphous powder. It is practically insoluble in
water, slightly soluble in methanol, and freely soluble in tetrahydrofuran, dimethylsulfoxide, and
acetone.[5]
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Quantitative Data Summary

The following table summarizes key quantitative data for Zafirlukast, derived from

pharmacokinetic studies and clinical trials.

Parameter Value Notes

Molecular Formula C31H33N306S Zafirlukast

Molecular Weight 575.68 g/mol Zafirlukast

Molecular Formula (d7) C31H26D7N306S Zafirlukast-d7[2]

Molecular Weight (d7) 582.72 g/mol Zafirlukast-d7[2][4]

Peak Plasma Concentration ~3 hours Following oral administration[5]
(Tmax) [7]

Plasma Protein Binding >99% Primarily to albumin[5][7]

Elimination Half-Life

8 to 16 hours

Average of 10 hours[7]

Bioavailability

Reduced by ~40% with food

Should be taken 1 hour before

or 2 hours after meals[7][10]

Metabolism

Hepatic

Primarily via the CYP2C9
enzymel[5][7]

Oral Clearance

~20 L/h

Signaling Pathway: Zafirlukast Mechanism of Action

Zafirlukast exerts its therapeutic effect by interrupting the pro-inflammatory signaling cascade

of cysteinyl leukotrienes. The following diagram illustrates this mechanism.
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Caption: Mechanism of action of Zafirlukast at the CysLT1 receptor.

Experimental Protocols
Synthesis of Zafirlukast

The total synthesis of Zafirlukast has been described in the literature. A representative multi-

step synthesis can be summarized as follows:

» One-Pot Synthesis of Intermediate 5f: To a mixture of aryl bromide 7, PdCI2(PPh3)2, Cul,
and Et3N in dry DMF, trimethylsilyl acetylene is added. This reaction yields a key
intermediate compound.[11][12]
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» Formation of 3-Aroylindole: The intermediate is then subjected to oxidation, for instance
using Na2S208 in DMSO, to trigger a cyclization process, forming the indole scaffold.[12]

o Subsequent Transformations: The resulting compound undergoes a series of further
reactions, including reduction of a nitro group (e.g., with Raney Nickel under a hydrogen
atmosphere) to yield a 5-amino indole derivative.[11][12]

» Final Conjugation: The final step involves the conjugation of the 5-amino indole derivative
with cyclopentyl chloroformate in the presence of a base like N-methyl morpholine to yield
Zafirlukast.[11][12]

Note: This is a simplified summary. For detailed experimental procedures, including reagent
guantities and reaction conditions, refer to the cited literature.[11][12]

In Vitro Assay of Leukotriene Receptor Antagonism

o Objective: To determine the antagonist activity of Zafirlukast against cysteinyl leukotrienes in
airway smooth muscle.

o Methodology:

o Conducting airway smooth muscle tissues are obtained from laboratory animals (e.qg.,
guinea pigs) or human donors.

o The tissues are mounted in organ baths containing a physiological salt solution,
maintained at 37°C, and aerated with a gas mixture (e.g., 95% 02, 5% CO2).

o Changes in muscle tension (contraction) are measured isometrically using force-
displacement transducers.

o A cumulative concentration-response curve is established for a cysteinyl leukotriene
agonist (e.g., LTD4) to determine its contractile activity.

o The tissues are then incubated with Zafirlukast at various concentrations for a defined
period.

o The concentration-response to the agonist is re-determined in the presence of Zafirlukast.
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o Arightward shift in the concentration-response curve for the agonist in the presence of
Zafirlukast indicates competitive antagonism.[6][13] The magnitude of this shift can be
used to calculate the potency of Zafirlukast.

Clinical Trial Protocol for Allergen Challenge

o Objective: To evaluate the efficacy of Zafirlukast in preventing allergen-induced

bronchoconstriction.
o Methodology:

o Adouble-blind, placebo-controlled, crossover study design is typically employed in
patients with a history of atopic asthma.[14]

o Patients receive a single oral dose of Zafirlukast (e.g., 40 mg) or a matching placebo.[15]

o After a specified time (e.g., 2 hours), patients undergo an inhalational allergen challenge.
The allergen used is one to which the patient has a known sensitivity (e.g., cat dander).
[15]

o Pulmonary function, typically measured as the forced expiratory volume in one second
(FEV1), is monitored before and at regular intervals after the challenge.

o The primary endpoint is often the degree of bronchoconstriction, which can be assessed
by the percentage fall in FEV1 or the provocative dose of allergen required to cause a
specific fall in FEV1 (e.g., PD20).[15]

o Zafirlukast's efficacy is demonstrated by a significant attenuation of both the early- and
late-phase bronchoconstrictor responses to the allergen compared to placebo.[14][15]

Experimental Workflow: Quantification of Zafirlukast
using Zafirlukast-d7

The use of Zafirlukast-d7 as an internal standard is crucial for accurate bioanalysis. The
following diagram outlines a typical workflow for quantifying Zafirlukast in a biological matrix.
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Caption: Workflow for bioanalysis of Zafirlukast using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://veeprho.com/impurities/zafirlukast-d7/
https://www.scbt.com/fr/p/zafirlukast-d7-1217174-18-9
https://en.wikipedia.org/wiki/Zafirlukast
https://go.drugbank.com/drugs/DB00549
https://www.ncbi.nlm.nih.gov/books/NBK557844/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-zafirlukast
https://pubmed.ncbi.nlm.nih.gov/9647606/
https://www.ncbi.nlm.nih.gov/books/NBK554445/
https://pubs.acs.org/doi/10.1021/acsomega.8b00476
https://pmc.ncbi.nlm.nih.gov/articles/PMC6641481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6641481/
https://www.nyallergy.com/allergy-medication-accolate/
https://pubmed.ncbi.nlm.nih.gov/9296243/
https://pubmed.ncbi.nlm.nih.gov/9296243/
https://www.atsjournals.org/doi/10.1164/ajrccm.157.6.mar6
https://www.benchchem.com/product/b1141256#what-is-the-cas-number-for-zafirlukast-d7
https://www.benchchem.com/product/b1141256#what-is-the-cas-number-for-zafirlukast-d7
https://www.benchchem.com/product/b1141256#what-is-the-cas-number-for-zafirlukast-d7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1141256?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

